![molecular formula C8H13NO2 B12963279 Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12963279.png)
Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-aminobicyclo[310]hexane-6-carboxylate is a bicyclic compound featuring a unique structure that includes a six-membered ring fused to a three-membered ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate typically involves the intramolecular cyclopropanation of alpha-diazoacetates. This reaction is catalyzed by transition metals such as ruthenium (Ru) or cobalt (Co). The process begins with the preparation of alpha-diazoacetate intermediates, which are then subjected to cyclopropanation under controlled conditions to form the bicyclic structure.
Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step synthesis starting from readily available precursors. The process involves the use of bromoacetyl bromide and 3-methyl-2-butenol, followed by a series of reactions including alkaline treatment and the use of N,N’-Bis(p-toluenesulfonyl) hydrazine to form the desired product .
化学反応の分析
Types of Reactions: Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
作用機序
The mechanism of action of Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may bind to active sites of enzymes, altering their activity and affecting biochemical pathways. The exact mechanism varies based on the specific application and target molecule.
類似化合物との比較
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound shares a similar bicyclic structure but differs in its functional groups and applications.
Bicyclo[3.1.0]hexane derivatives: Various derivatives of bicyclo[3.1.0]hexane exist, each with unique properties and uses.
Uniqueness: Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC名 |
methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-7(10)8(9)5-3-2-4-6(5)8/h5-6H,2-4,9H2,1H3 |
InChIキー |
WDAMFWGDRJKYBI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1(C2C1CCC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



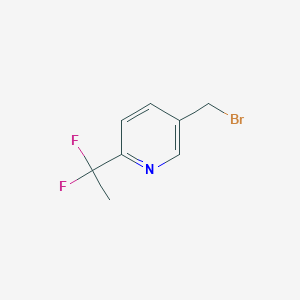

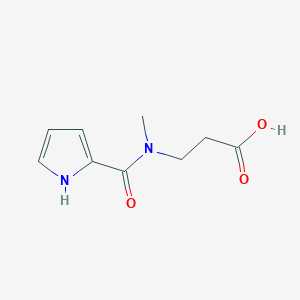
![2-Methoxy-4-(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)aniline](/img/structure/B12963216.png)
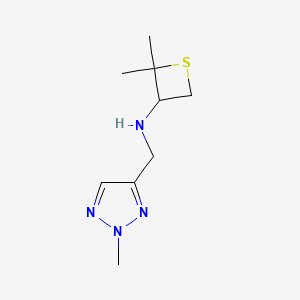
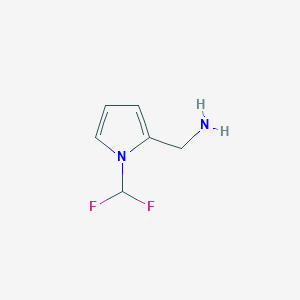
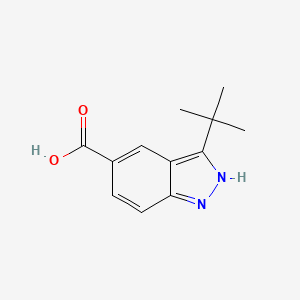
![7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12963244.png)

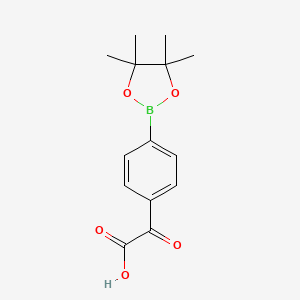
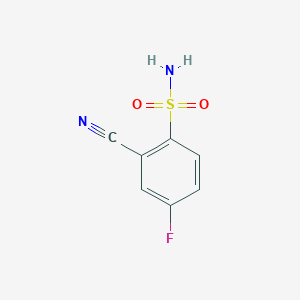
![2-Methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12963270.png)
![2-(Chloromethyl)-7-methylbenzo[d]thiazole](/img/structure/B12963272.png)
